molecular formula C11H13NO2 B8461457 2-Amino-3-(2-vinylphenyl)propanoic acid

2-Amino-3-(2-vinylphenyl)propanoic acid

Cat. No. B8461457
M. Wt: 191.23 g/mol
InChI Key: KKPWKZXSGILNKP-UHFFFAOYSA-N
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Patent
US05731306

Procedure details

For example, the appropriate 2-(bis-methylsulfonyl-methyleneamino)-1-(10,10-dimethyl-3,3-dioxo-3-thia-4-aza-tricyclo[5.2.1.0 1,5]dec-4-yl)-3-(2-vinyl-phenyl)-propan-1-one derivative of structure (5) is treated with a suitable acid such as aqueous hydrochloric acid in a suitable organic solvent such as tetrahydrofuran. The reaction is conducted at a temperature range of from -10° C. to room temperature and for a period of time ranging from 30 minutes to 20 hours. Evaporation of the solvent followed by treatment with inorganic base such as aqueous lithium hydroxide in a suitable organic solvent, such as tetrahydrofuran. The reaction is conducted at a temperature range of from -10° C. to room temperature and for a period of time ranging from 30 minutes to 10 hours. After acidification, the corresponding 2-amino-3-(2-vinyl-phenyl)-propionic acid derivative of structure (6) was isolated by evaporation of solvents.
Name
2-(bis-methylsulfonyl-methyleneamino)-1-(10,10-dimethyl-3,3-dioxo-3-thia-4-aza-tricyclo[5.2.1.0 1,5]dec-4-yl)-3-(2-vinyl-phenyl)-propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C(S(C)(=O)=O)=[N:6][CH:7]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]=[CH2:32])[C:8](N1C2CC3C(C)(C)C2(CC3)CS1(=O)=O)=[O:9])(=O)=O.Cl.[O:38]1CCCC1>>[NH2:6][CH:7]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]=[CH2:32])[C:8]([OH:9])=[O:38]

Inputs

Step One
Name
2-(bis-methylsulfonyl-methyleneamino)-1-(10,10-dimethyl-3,3-dioxo-3-thia-4-aza-tricyclo[5.2.1.0 1,5]dec-4-yl)-3-(2-vinyl-phenyl)-propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C(=NC(C(=O)N1S(CC23C1CC(CC2)C3(C)C)(=O)=O)CC3=C(C=CC=C3)C=C)S(=O)(=O)C
Step Two
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction is conducted at a temperature range of from -10° C. to room temperature and for a period of time
WAIT
Type
WAIT
Details
ranging from 30 minutes to 20 hours
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
The reaction is conducted at a temperature range of from -10° C. to room temperature and for a period of time
WAIT
Type
WAIT
Details
ranging from 30 minutes to 10 hours

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)O)CC1=C(C=CC=C1)C=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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